![molecular formula C11H8ClN5 B2492827 N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 120765-47-1](/img/structure/B2492827.png)

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

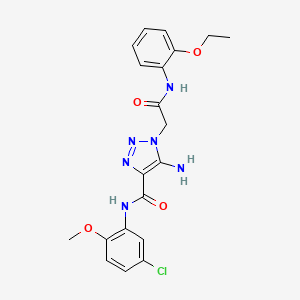

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves nucleophilic substitution reactions, cyclization processes, and the use of various reagents to introduce specific functional groups. For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine has been reported to produce selectively 4-substituted products, demonstrating the versatility of synthesis approaches in this chemical class (Ogurtsov & Rakitin, 2021).

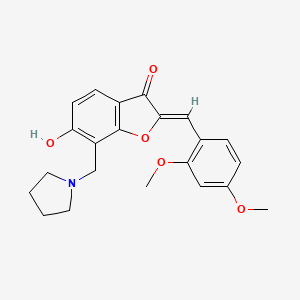

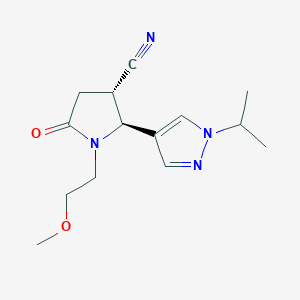

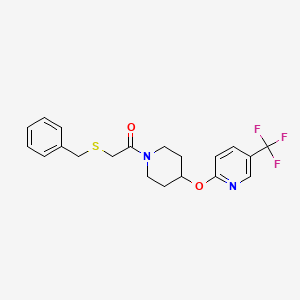

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, which can be further substituted with various groups to modify the compound's properties. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to establish the structure of synthesized compounds. For example, crystallographic analysis has been employed to study the structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showcasing the utility of these techniques in understanding compound geometries (Repich et al., 2017).

Aplicaciones Científicas De Investigación

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been shown to exhibit affinity for A1 adenosine receptors. In a study, various analogues were synthesized and tested for receptor affinity, showing significant activity (Harden, Quinn, & Scammells, 1991).

Novel Compound Synthesis

A series of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives were synthesized for molecular structure studies. These compounds, derived from pyrazolo[3,4-d]pyrimidine analogues, were analyzed using X-ray diffraction to understand their molecular structure (Liu et al., 2016).

Antimicrobial and Anticancer Agents

Some pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antimicrobial and anticancer agents. A study synthesized a series of these compounds, revealing that certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

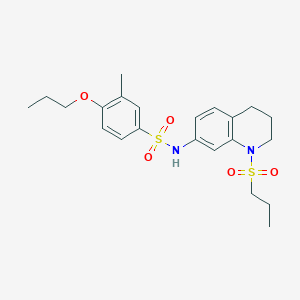

Enzyme Inhibition Properties

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit acetylcholinesterase and carbonic anhydrase enzymes. These enzymes play significant roles in various physiological processes, and their inhibition can have therapeutic implications (Aydin, Anil, & Demir, 2021).

Antitumor Activity

A study synthesized a series of pyrazolo[3,4-d]pyrimidines and tested them for antitumor activity against different cell lines. Some compounds in this series were found to be potent antitumor agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Direcciones Futuras

The future directions for the study of “N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their potential as anticancer agents . This could include more detailed studies of their mechanisms of action, as well as the design of new selective, effective, and safe anticancer agents .

Mecanismo De Acción

Target of Action

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential therapeutic effects. The primary targets of this compound appear to be Protein Kinase B (PKB or Akt) and Mycobacterium tuberculosis . PKB is a key component of intracellular signaling pathways regulating growth and survival, often deregulated in cancer . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis .

Mode of Action

This compound interacts with its targets in a specific manner. For PKB, it acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA . In the case of Mycobacterium tuberculosis, the compound has shown in vitro activity, with minimum inhibitory concentration (MIC) values indicating its potential as an anti-tubercular agent .

Biochemical Pathways

The compound’s interaction with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is a common pathology in many human cancers .

Pharmacokinetics

One study highlights a derivative of the compound class, which was non-cytotoxic to the vero cell line and had a clogp value less than 4 and molecular weight less than 400, suggesting potential drug-likeness during lead optimization .

Result of Action

The compound’s action results in the inhibition of PKB, which can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice . When acting against Mycobacterium tuberculosis, the compound has shown in vitro activity, indicating its potential as an anti-tubercular agent .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMOBFXAHDWFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)